N-hexyl-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-hexyl-4-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications. The structure of this compound consists of a benzamide core substituted with a hexyl chain and a tetrazole ring, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-4-(1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by the attachment of the hexyl chain and benzamide group. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in various solvents, including water and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide group.
Substitution: The hexyl chain or the benzamide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
N-hexyl-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties. This compound may be explored for its potential as a therapeutic agent.
Material Science: The unique properties of tetrazoles make them useful in the development of advanced materials, such as energetic materials and polymers.
Industrial Applications: Tetrazole derivatives are used in various industrial processes, including as catalysts and intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of N-hexyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in biological systems . The compound may exert its effects through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds share a similar benzamide core but have a triazole ring instead of a tetrazole ring.
N-hexyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline: This compound has a similar tetrazole ring and hexyl chain but differs in the substitution pattern on the benzene ring.
Uniqueness
N-hexyl-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N5O |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-hexyl-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H19N5O/c1-2-3-4-5-10-15-14(20)12-6-8-13(9-7-12)19-11-16-17-18-19/h6-9,11H,2-5,10H2,1H3,(H,15,20) |
InChI Key |
FGVPYVNHMNPPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
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